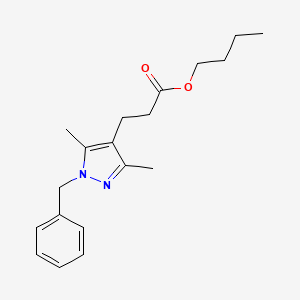
butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl ester group attached to a pyrazole ring, which is further substituted with benzyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the esterification of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.
Reduction: Butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. The benzyl and dimethyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate can be compared with other similar compounds, such as:
Butyl 3-(1-phenyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate: Similar structure but with a phenyl group instead of a benzyl group.
Butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H26N2O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
butyl 3-(1-benzyl-3,5-dimethylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C19H26N2O2/c1-4-5-13-23-19(22)12-11-18-15(2)20-21(16(18)3)14-17-9-7-6-8-10-17/h6-10H,4-5,11-14H2,1-3H3 |
InChI Key |
UFFRUCBUSGLVOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC1=C(N(N=C1C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















